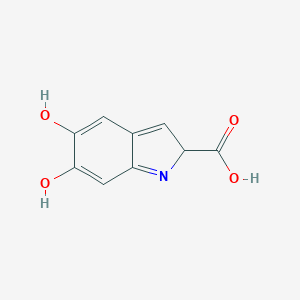
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid, commonly known as 5-Hydroxyindole-2-carboxylic acid (HICA), is a metabolite of the essential amino acid, leucine. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway and has been shown to have potential benefits in muscle recovery and growth.
Mécanisme D'action
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid activates the mTOR signaling pathway, which is responsible for regulating protein synthesis and cell growth. It also has anti-catabolic properties, meaning it can prevent muscle breakdown and promote muscle growth.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle strength and endurance, reduce muscle damage and soreness, and improve overall muscle function. It has also been shown to promote fat loss and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid in lab experiments include its potent activation of the mTOR signaling pathway and its potential benefits in muscle recovery and growth. However, limitations include the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
Future research on (S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid could focus on its potential applications in sports nutrition, as well as its effects on other physiological processes such as bone health and wound healing. Additionally, further studies could investigate the potential side effects of this compound and its safety for long-term use.
Méthodes De Synthèse
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid can be synthesized from leucine through the action of the enzyme leucine oxidase. It can also be synthesized through the reduction of 5-hydroxyindole-2-carboxylic acid lactone using sodium borohydride.
Applications De Recherche Scientifique
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid has been the subject of numerous scientific studies due to its potential benefits in muscle recovery and growth. It has been shown to increase protein synthesis, decrease muscle damage and soreness, and improve overall muscle function.
Propriétés
Numéro CAS |
138230-21-4 |
|---|---|
Formule moléculaire |
C8H7BrN2O |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
5,6-dihydroxy-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,6,11-12H,(H,13,14) |
Clé InChI |
FTKNNPWNZZDWLM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=CC2=NC1C(=O)O)O)O |
SMILES canonique |
C1=C2C=C(C(=CC2=NC1C(=O)O)O)O |
Synonymes |
quinone methide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
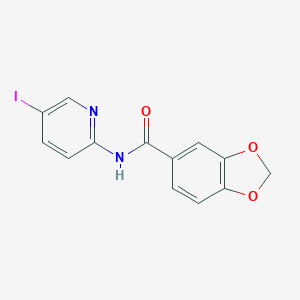
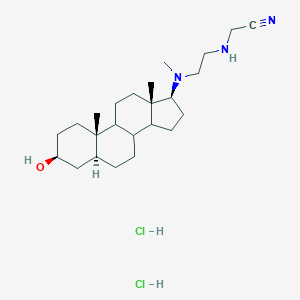
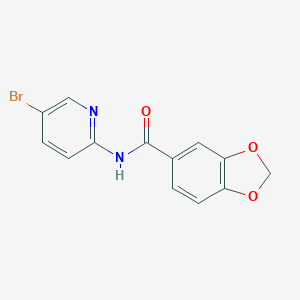
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
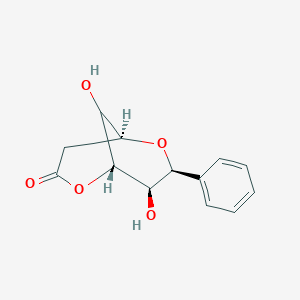
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)


![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)